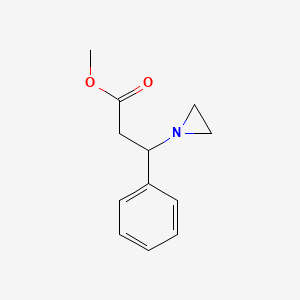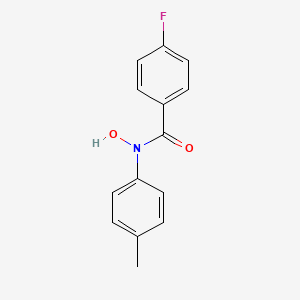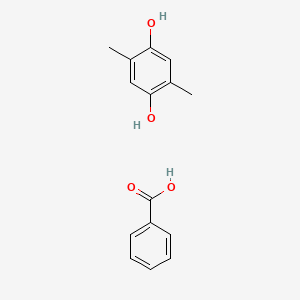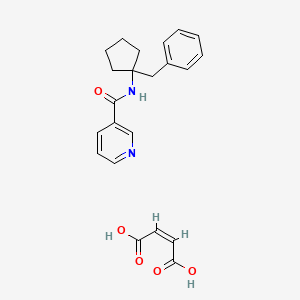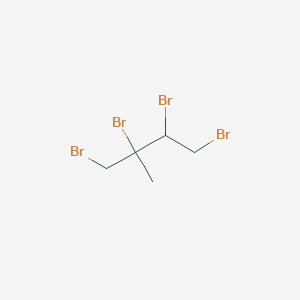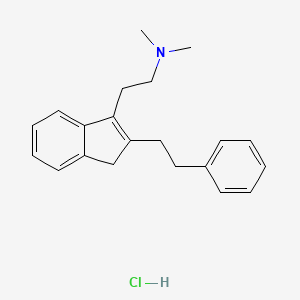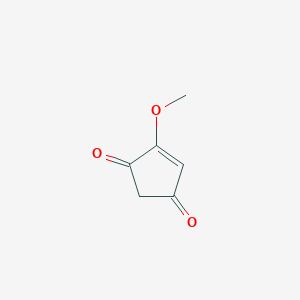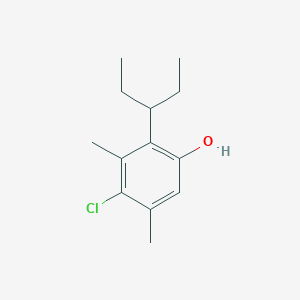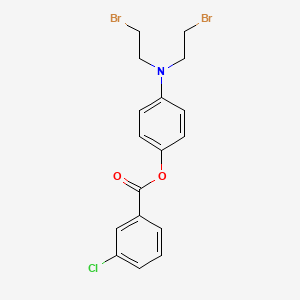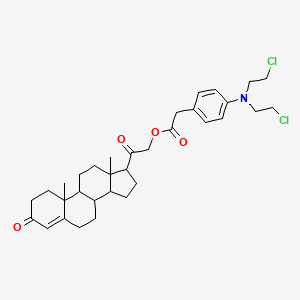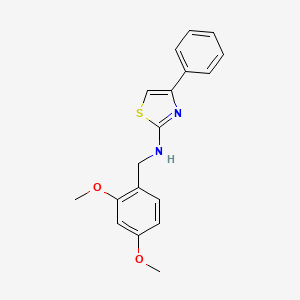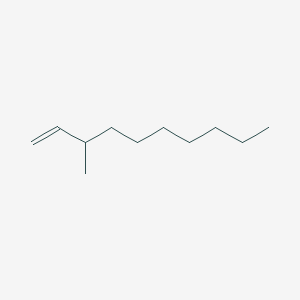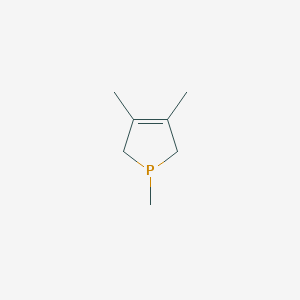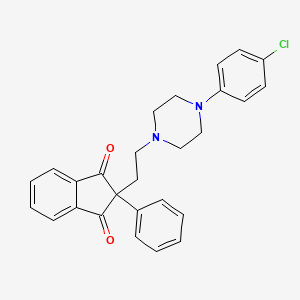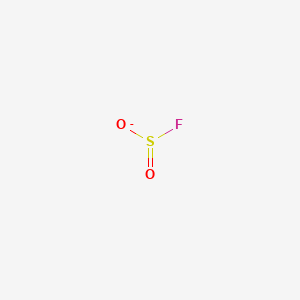
Fluorosulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorosulfinate is a compound that belongs to the class of fluorosulfonates, which are salts or esters of fluorosulfonic acid. These compounds are characterized by the presence of the fluorosulfonate group (FSO₂-), which is known for its strong electrophilic properties. Fluorosulfinates are used in various chemical reactions due to their ability to act as strong alkylating agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorosulfinates can be synthesized through several methods. One common approach involves the reaction of sulfuryl fluoride (SO₂F₂) with phenols to produce aryl fluorosulfinates . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to produce sulfonyl fluorides .
Industrial Production Methods
Industrial production of fluorosulfinates often involves the use of sulfuryl fluoride gas as a sulfonyl fluoride provider. This method is favored due to its cost-effectiveness and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorosulfinates undergo various types of chemical reactions, including:
Oxidation: Fluorosulfinates can be oxidized to form sulfonyl fluorides.
Reduction: These compounds can be reduced to form sulfinates.
Common Reagents and Conditions
Common reagents used in reactions involving fluorosulfinates include sulfuryl fluoride, phenols, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the products .
Major Products Formed
The major products formed from reactions involving fluorosulfinates include sulfonyl fluorides, sulfinates, and various substituted products depending on the nucleophiles used in the reactions .
Applications De Recherche Scientifique
Fluorosulfinates have a wide range of applications in scientific research, including:
Chemistry: Used as strong alkylating agents in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as probes in biochemical studies.
Medicine: Utilized in drug discovery and development due to their ability to modify biological molecules.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of fluorosulfinates involves their strong electrophilic properties, which allow them to react readily with nucleophiles. This reactivity is due to the presence of the highly electronegative fluorine atom, which makes the sulfur atom in the fluorosulfonate group highly electrophilic. This enables fluorosulfinates to participate in various chemical reactions, including alkylation and substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorosulfinates are similar to other fluorosulfonates, such as trifluoromethanesulfonates (triflates) and chlorosulfonates. These compounds share similar electrophilic properties and are used in similar types of chemical reactions .
Uniqueness
What sets fluorosulfinates apart from other similar compounds is their unique reactivity and stability. Unlike triflates, fluorosulfinates are less stable against hydrolysis, which limits their use in aqueous environments. their strong electrophilic properties make them highly effective in non-aqueous reactions .
Propriétés
Numéro CAS |
22539-11-3 |
|---|---|
Formule moléculaire |
FO2S- |
Poids moléculaire |
83.06 g/mol |
InChI |
InChI=1S/FHO2S/c1-4(2)3/h(H,2,3)/p-1 |
Clé InChI |
HMKJMFKGFGKCPL-UHFFFAOYSA-M |
SMILES canonique |
[O-]S(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


